molecular formula C24H28FNO2 B12478409 N-({2-[(4-fluorobenzyl)oxy]naphthalen-1-yl}methyl)-3-(propan-2-yloxy)propan-1-amine

N-({2-[(4-fluorobenzyl)oxy]naphthalen-1-yl}methyl)-3-(propan-2-yloxy)propan-1-amine

Cat. No.: B12478409
M. Wt: 381.5 g/mol
InChI Key: LDWWRWGCDKWEDI-UHFFFAOYSA-N
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Description

The compound ({2-[(4-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)(3-ISOPROPOXYPROPYL)AMINE is a complex organic molecule that features a naphthalene core substituted with a fluorophenyl group and an isopropoxypropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({2-[(4-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)(3-ISOPROPOXYPROPYL)AMINE typically involves multiple steps, starting with the preparation of the naphthalene core The naphthalene is first functionalized with a methoxy group and a fluorophenyl group through electrophilic aromatic substitution reactions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions under controlled conditions. The use of catalysts and optimized reaction parameters would be essential to maximize yield and purity. Common industrial methods might include the use of continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

({2-[(4-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)(3-ISOPROPOXYPROPYL)AMINE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

({2-[(4-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)(3-ISOPROPOXYPROPYL)AMINE: has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which ({2-[(4-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)(3-ISOPROPOXYPROPYL)AMINE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances binding affinity, while the naphthalene core provides structural stability. The isopropoxypropylamine moiety can interact with specific amino acid residues, modulating the activity of the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenyl)ethan-1-amine
  • 1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 2-(3-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride

Uniqueness

What sets ({2-[(4-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)(3-ISOPROPOXYPROPYL)AMINE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both a fluorophenyl and a naphthalene moiety enhances its versatility in various applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C24H28FNO2

Molecular Weight

381.5 g/mol

IUPAC Name

N-[[2-[(4-fluorophenyl)methoxy]naphthalen-1-yl]methyl]-3-propan-2-yloxypropan-1-amine

InChI

InChI=1S/C24H28FNO2/c1-18(2)27-15-5-14-26-16-23-22-7-4-3-6-20(22)10-13-24(23)28-17-19-8-11-21(25)12-9-19/h3-4,6-13,18,26H,5,14-17H2,1-2H3

InChI Key

LDWWRWGCDKWEDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNCC1=C(C=CC2=CC=CC=C21)OCC3=CC=C(C=C3)F

Origin of Product

United States

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